molecular formula C28H29ClN2O4 B13462555 1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride

1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B13462555
M. Wt: 493.0 g/mol
InChI Key: NUCKOASFJQYWRA-UHFFFAOYSA-N
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Description

1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a piperidine ring, a benzyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These structural elements contribute to its versatility and functionality in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the hydrochloride salt formation to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput techniques can streamline the process, ensuring high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified piperidine rings .

Scientific Research Applications

1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the free amine, which can then participate in further chemical reactions. The benzyl group and piperidine ring contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride is unique due to its combination of a piperidine ring, benzyl group, and Fmoc protecting group. This combination provides a versatile platform for chemical modifications and biological interactions, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C28H29ClN2O4

Molecular Weight

493.0 g/mol

IUPAC Name

1-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C28H28N2O4.ClH/c31-26(32)28(14-16-30(17-15-28)18-20-8-2-1-3-9-20)29-27(33)34-19-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25;/h1-13,25H,14-19H2,(H,29,33)(H,31,32);1H

InChI Key

NUCKOASFJQYWRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5.Cl

Origin of Product

United States

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